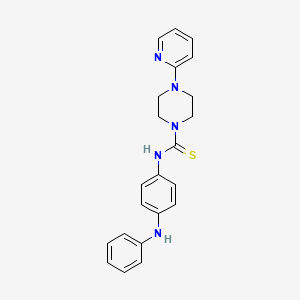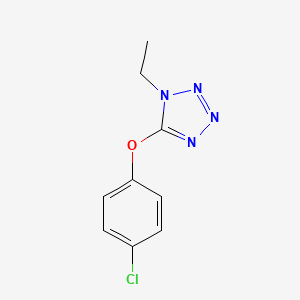
N-(4-anilinophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as TAK-659, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives, which have shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been studied in inflammatory diseases such as rheumatoid arthritis and has shown potential as a treatment option.
Wirkmechanismus
N-(4-anilinophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide works by inhibiting specific enzymes and signaling pathways that are involved in disease progression. In cancer research, this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. In autoimmune disorders, this compound inhibits the activity of spleen tyrosine kinase (SYK), which is involved in the immune response. This compound also inhibits the activity of phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to have an effect on the immune system by reducing the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-anilinophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(4-anilinophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide research, including further studies on its therapeutic applications in various diseases. This compound has shown promising results in cancer research, and future studies could focus on its potential as a treatment option for specific types of cancer. In autoimmune disorders, this compound could be studied further to determine its efficacy in reducing inflammation and improving disease symptoms. Future studies could also focus on the development of more soluble forms of this compound, which could increase its usability in laboratory experiments. Overall, this compound has shown great potential as a therapeutic compound, and further research could lead to its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential as a therapeutic compound, and further research could lead to its use in clinical settings.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5S/c28-22(27-16-14-26(15-17-27)21-8-4-5-13-23-21)25-20-11-9-19(10-12-20)24-18-6-2-1-3-7-18/h1-13,24H,14-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZPAZCMQNGWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl 3-({[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3618194.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B3618203.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B3618207.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3618209.png)
![N-[4-(2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide](/img/structure/B3618217.png)

![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one](/img/structure/B3618254.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B3618259.png)

amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3618293.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)